Chitobiose dihydrochloride
Description
Structural Basis and Biochemical Significance of Chitobiose Dihydrochloride (B599025)
Chitobiose is a disaccharide composed of two β-1,4-linked D-glucosamine units. smolecule.com The dihydrochloride salt form enhances its solubility in aqueous solutions, a crucial property for many biochemical experiments. smolecule.com This simple dimeric structure is the repeating unit of chitin (B13524), one of the most abundant polysaccharides in nature, forming the exoskeletons of arthropods and the cell walls of fungi. smolecule.comontosight.ai
The biochemical significance of chitobiose is multifaceted. It is a key intermediate in the breakdown of chitin by chitinases, enzymes crucial for nutrient cycling in various ecosystems. nih.gov In the realm of microbiology, certain bacteria, such as Borrelia burgdorferi and Escherichia coli, can utilize chitobiose as a carbon source. wikipedia.org For instance, B. burgdorferi uses chitobiose to produce N-acetylglucosamine, a vital component of its cell wall. wikipedia.orgtcichemicals.com Furthermore, chitobiose can act as a signaling molecule, influencing cellular communication and eliciting immune responses. ontosight.ai
Table 1: Physicochemical Properties of Chitobiose Dihydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₉ · 2HCl chemimpex.com |
| Molecular Weight | 413.25 g/mol chemimpex.comnih.gov |
| Appearance | White to almost white powder or crystal chemimpex.com |
| Solubility | Soluble in water chembk.com |
| Storage | 2-8 °C, under inert gas chemimpex.com |
Note: Data sourced from various chemical suppliers.
Contextualizing this compound within Glycoscience and Carbohydrate Chemistry Research
Within the broader fields of glycoscience and carbohydrate chemistry, this compound is a cornerstone molecule. Glycoscience, the study of the structure, biosynthesis, and biology of saccharides, heavily relies on well-defined oligosaccharides like chitobiose to probe the intricacies of glycan function. beilstein-journals.org For example, the spike protein of the SARS-CoV-2 virus is heavily glycosylated, with a core structure that includes a chitobiose stem. mwbioprocessing.com Understanding the role of such glycan structures is fundamental for vaccine and therapeutic development. mwbioprocessing.com
In carbohydrate chemistry, chitobiose serves as a valuable starting material for the synthesis of various derivatives. chemimpex.com Its hydroxyl and amino groups provide reactive sites for chemical modifications, allowing for the creation of novel compounds with tailored properties for applications in drug delivery and biomaterials. smolecule.comchemimpex.com The enzymatic and chemical hydrolysis of chitin to produce chitobiose is also a significant area of research, aiming for more efficient and sustainable production methods. smolecule.comnih.gov
Historical Developments in Chitobiose Research
The history of chitobiose is intrinsically linked to the discovery and study of chitin. Chitin was first identified in 1811 by Henri Braconnot, who initially named it "fungine". nih.goviaea.org The term "chitine" was later coined by Odier in 1823. nih.goviaea.org The nitrogenous nature of chitin was revealed in 1824. iaea.org
The journey to understanding chitin's structure led to the isolation and characterization of its constituent monomer, glucosamine (B1671600), and its dimer, chitobiose. The hydrolysis of chitin from arthropods by Ledderhose in 1876 led to the discovery of "glykosamin" (glucosamine). iaea.org Subsequent work by numerous scientists throughout the 20th century focused on elucidating the β-1,4-glycosidic linkage between the glucosamine units in chitin and, by extension, in chitobiose. researchgate.net
The development of enzymatic methods using chitinases has been crucial for the production of chitobiose and other chito-oligosaccharides, enabling more detailed studies of their biological activities. nih.gov Early research focused on the enzymes from organisms like Serratia marcescens and Bacillus circulans. nih.gov More recent research has expanded to include the engineering of microorganisms like E. coli to produce chitobiose. nih.gov These advancements have paved the way for the current extensive research into the diverse applications of chitobiose and its derivatives in various scientific fields.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O9.2ClH/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12;;/h3-12,15-20H,1-2,13-14H2;2*1H/t3-,4-,5-,6-,7-,8-,9-,10-,11?,12+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSWPIQMUDKRHR-SORUAGQPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)CO)N)O)O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of Chitobiose Dihydrochloride
Enzymatic Production Pathways for Chitobiose Dihydrochloride (B599025)
Enzymatic approaches for producing chitobiose dihydrochloride are valued for their specificity and mild reaction conditions, often leading to higher yields and purity compared to chemical methods. frontiersin.org
Chitin (B13524) Hydrolysis by Chitinases and Chitobiases (β-N-acetyl-glucosaminidases)
The enzymatic hydrolysis of chitin, a major structural polysaccharide found in the exoskeletons of crustaceans and the cell walls of fungi, is a primary route for chitobiose production. nih.govnih.gov This process typically involves the synergistic action of two key enzyme types: chitinases and chitobiases (also known as β-N-acetyl-glucosaminidases). mdpi.comnih.gov
Chitobiases (β-N-acetyl-glucosaminidases, EC 3.2.1.52) further hydrolyze chitobiose into its constituent N-acetylglucosamine (GlcNAc) monomers. nih.govnih.gov However, by controlling the reaction conditions and the specific enzymes used, the accumulation of chitobiose can be favored. For example, using a recombinant chitinase (B1577495) alone for the treatment of chitin resulted in a product mixture containing 72% chitobiose and only 8% N-acetylglucosamine. nih.gov
The efficiency of chitin hydrolysis can be influenced by the source and pretreatment of the chitin. Crystalline chitin is often pretreated with acid, such as hydrochloric acid, to create a more accessible "colloidal chitin" for enzymatic digestion. d-nb.info
| Enzyme Source | Chitin Source | Key Findings |
| Vibrio campbellii (VhChiA) | Shrimp, Squid Pen, Crab Shells | Preferential digestion of shrimp and squid (α) chitins over crab (β) chitin. Yields of 96% (shrimp) and 91% (squid pen, crab shell) of chitobiose were achieved. nih.govd-nb.info |
| Recombinant Chitinase | Swollen Chitin | Produced a mixture of 72% chitobiose and 8% N-acetylglucosamine. nih.gov |
| Streptomyces rubiginosus | Colloidal Chitin | Hydrolyzed chitin to produce N-acetylglucosamine and N,N-diacetylchitobiose. tandfonline.com |
| Aeromonas sp. GJ-18 | Colloidal Chitin | Crude enzyme cocktail generated N-acetylglucosamine as the sole end product. researchgate.net |
Chitosan (B1678972) Hydrolysis and Derivatization to this compound
Chitosan, the deacetylated derivative of chitin, can also serve as a starting material for the production of chitobiose and its derivatives. mdpi.com The enzymatic hydrolysis of chitosan is primarily carried out by chitosanases. These enzymes cleave the glycosidic bonds in the chitosan polymer, yielding chitooligosaccharides of varying lengths. mdpi.com Depending on the enzyme's specificity, chitobiose can be a significant product. For instance, hydrolysis of chitosan can yield chitobiose, chitotriose, and chitotetraose. mdpi.com
Following enzymatic hydrolysis, chemical derivatization steps can be employed to convert the resulting glucosamine-containing oligosaccharides into this compound. This typically involves N-acetylation of the amino groups to form N,N'-diacetylchitobiose, followed by treatment with hydrochloric acid to yield the dihydrochloride salt. smolecule.com The dihydrochloride form enhances the solubility and stability of chitobiose in aqueous solutions. smolecule.commedchemexpress.com
Chemoenzymatic Synthesis Approaches for Specific this compound Forms
Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions to produce specific forms of this compound. nih.gov This approach is particularly useful for creating chitobiose derivatives with defined modifications for functional studies. frontiersin.orgresearchgate.net
One common chemoenzymatic strategy involves the use of glycosyltransferases or glycosidases to catalyze the formation of the β-1,4-glycosidic bond between two appropriately protected glucosamine (B1671600) derivatives. nih.gov For example, chitinases can be used in a "transglycosylation" reaction, where an activated sugar donor is transferred to an acceptor molecule. nih.gov Sugar oxazolines are frequently used as highly activated donor substrates for chitinase-catalyzed polymerization and oligosaccharide synthesis. nih.govnih.gov
Another approach involves the use of chitin deacetylases (CDAs) to selectively remove acetyl groups from N,N'-diacetylchitobiose or longer chitooligosaccharides. nih.govresearchgate.net This allows for the production of partially acetylated chitooligosaccharides with specific patterns of acetylation, which can be crucial for their biological activity. acs.orgnih.gov By controlling the reaction, it is possible to generate chitobiose with a single acetyl group or to fully deacetylate it to produce the glucosamine dimer, which can then be converted to this compound.
Chemical Synthesis of this compound and its Analogs
While enzymatic methods offer high specificity, chemical synthesis provides a powerful alternative for producing chitobiose and its analogs, especially for creating derivatives that are not accessible through enzymatic routes. tandfonline.com
Glycosylation Reactions for Controlled Oligosaccharide Assembly
The core of chemical chitobiose synthesis lies in the formation of the β-1,4-glycosidic bond between two glucosamine units. tandfonline.com This is achieved through glycosylation reactions, which involve the coupling of a glycosyl donor (an activated glucosamine derivative) with a glycosyl acceptor (a partially protected glucosamine derivative). tandfonline.comglyco-world.com
Various methods have been developed for stereocontrolled glycosylation, including the use of:
Oxazoline (B21484) method : A classical and widely used approach for forming β-linked glucosamine oligosaccharides. tandfonline.com
Trichloroacetimidate donors : These are highly reactive glycosyl donors that can be activated under mild conditions to promote glycosylation. tandfonline.com
Glycosyl halides (chlorides and bromides) and acetates : These have also been employed as glycosyl donors in chitobiose synthesis. tandfonline.com
A key challenge in chemical synthesis is the need for a strategic use of protecting groups to ensure that only the desired hydroxyl and amino groups react. tandfonline.com The N-phthalimide group is often used for the amino function to ensure β-selectivity during the coupling reaction. tandfonline.com The development of efficient synthetic routes often aims to use a single precursor to generate both the glycosyl donor and acceptor, making the process more economical. tandfonline.com
| Glycosylation Method | Key Features |
| Oxazoline Method | A well-established method for the synthesis of chitobiose derivatives. tandfonline.com |
| Trichloroacetimidate Donors | Allows for coupling under mild conditions with high β-selectivity. smolecule.comtandfonline.com |
| Glycosyl Halides and Acetates | Alternative glycosyl donors used in chitobiose synthesis. tandfonline.com |
Targeted Derivatization for Functional Studies (e.g., Acetylation, Oxidation)
Once chitobiose is synthesized, it can be further modified through targeted derivatization to probe its structure-function relationships or to create new functionalities. smolecule.com Common derivatization reactions include:
Acetylation : The hydroxyl groups on the sugar rings can be acetylated to alter the solubility and biological activity of chitobiose. smolecule.com This can be achieved using reagents like acetic anhydride (B1165640).
Oxidation : The primary alcohol group at the C-6 position can be selectively oxidized to form an aldehyde or a carboxylic acid. smolecule.com This modification can change the molecule's reactivity and biological properties. smolecule.com
Derivatization for Analysis : For analytical purposes, such as in liquid chromatography-mass spectrometry (LC-MS), chitobiose can be derivatized to improve its ionization efficiency and detection. nih.govresearchgate.net This often involves introducing a charged group to the molecule. researchgate.net
These chemical modifications, combined with the synthetic methodologies, provide a comprehensive toolkit for accessing a wide range of this compound derivatives for detailed scientific investigation.
Extraction and Isolation Methodologies from Natural Biopolymeric Sources
Chitobiose is primarily derived from the deconstruction of chitin, a widespread biopolymer found in the exoskeletons of arthropods, such as crustaceans and insects, as well as in the cell walls of fungi. taylorfrancis.com The extraction and isolation of chitobiose from these natural sources involve the depolymerization of the chitin polymer into its constituent oligosaccharides, with chitobiose, the dimer of N-acetylglucosamine, being a principal product. utoronto.ca Methodologies for this process can be broadly categorized into chemical and enzymatic approaches, each with distinct advantages and outcomes. nih.gov
The initial step in obtaining chitobiose often involves the pretreatment of the raw chitin-containing material. d-nb.info This typically includes demineralization to remove calcium carbonate and other mineral salts, followed by deproteinization to eliminate associated proteins. nih.gov These processes yield a purified chitin substrate, which is crucial for efficient subsequent hydrolysis. nih.gov
Chemical Hydrolysis:
One of the traditional methods for chitin depolymerization is acid hydrolysis, which utilizes concentrated acids such as hydrochloric acid to cleave the β-(1,4)-glycosidic bonds linking the N-acetylglucosamine units. mdpi.comnih.gov This method can effectively break down the highly crystalline structure of chitin. ntnu.no However, controlling the reaction to selectively yield chitobiose can be challenging, as the harsh acidic conditions can lead to further degradation into the monomer, N-acetylglucosamine, and other byproducts. nih.govntnu.no The reaction rate of depolymerization is significantly higher than that of de-N-acetylation in the initial phase, leading to the accumulation of N-acetylglucosamine before its subsequent conversion to glucosamine. ntnu.no
Enzymatic Hydrolysis:
Enzymatic hydrolysis is a more specific and milder alternative to chemical methods for the production of chitobiose. nih.gov This approach employs chitinolytic enzymes, primarily chitinases (EC 3.2.1.14), which catalyze the hydrolysis of the glycosidic bonds in chitin. mdpi.com Chitinases can be sourced from a wide variety of organisms, including bacteria, fungi, and plants. nih.gov The use of enzymes allows for greater control over the size of the resulting chitooligosaccharides (COS), favoring the production of chitobiose under optimized conditions. researchgate.net
The efficiency of enzymatic hydrolysis is often enhanced by pretreating the crystalline chitin to form a more accessible substrate, such as colloidal chitin. scispace.com This is typically achieved by dissolving the chitin in a concentrated acid and then precipitating it in water, which disrupts the rigid crystalline structure. scispace.comnih.gov
A variety of microbial chitinases have been investigated for chitobiose production. For instance, an endochitinase from Vibrio campbellii has demonstrated high efficiency in converting crustacean-derived chitins into high-purity chitobiose. nih.gov Studies have shown that this enzyme preferentially digests α-chitins from shrimp and squid over β-chitin from crab shells. nih.gov Similarly, chitinases from Aeromonas sp. GJ-18 have been used to selectively produce N-acetylglucosamine or chitobiose by controlling the reaction temperature. nih.gov Genetically engineered bacteria, such as Streptomyces venezuelae, have also been developed to extracellularly convert chitin into chitobiose by knocking out genes involved in its subsequent catabolism, allowing the product to be harvested from the culture medium. utoronto.ca
Following hydrolysis, the resulting mixture of chitooligosaccharides is subjected to purification processes to isolate the chitobiose. nih.gov Common purification techniques include gel filtration chromatography and preparative high-performance liquid chromatography (HPLC). d-nb.infonih.gov These methods separate the oligosaccharides based on their size, allowing for the collection of a highly purified chitobiose fraction. nih.gov For example, a multi-step process involving gel filtration followed by preparative HPLC has been used to obtain chitobiose with over 99% purity. nih.gov
The table below summarizes findings from various studies on the enzymatic production of chitobiose from different natural sources.
| Enzyme Source | Chitin Source | Reported Yield/Product | Purity |
|---|---|---|---|
| Vibrio campbellii (VhChiA) | Shrimp Shells | 96% | >99% |
| Vibrio campbellii (VhChiA) | Squid Pen | 91% | Not specified |
| Vibrio campbellii (VhChiA) | Crab Shells | 91% | Not specified |
| Aeromonas sp. GJ-18 | α-chitin | 35% | Not specified |
| Lactococcus lactis (recombinant chitinase) | Fungal Waste Mycelia | ~10% | ~70% |
| Paenibacillus pabuli (PpChi) | Lobster Shells | N,N'-diacetylchitobiose as major product | Not specified |
Enzymatic Recognition and Degradation Mechanisms Involving Chitobiose
Substrate Specificity for Glycoside Hydrolases
The enzymatic breakdown of chitin (B13524) into its constituent monomers is a stepwise process involving several classes of glycoside hydrolases, each with a distinct role and substrate preference. The generation and subsequent hydrolysis of chitobiose are central to this pathway, highlighting the specificities of endochitinases, exochitinases, and β-N-acetyl-glucosaminidases.
The quantification of chitinase (B1577495) activity is crucial for studying their function and potential applications. Chitobiose and its synthetic analogs are invaluable tools in these assays. A widely used method employs chromogenic substrates, such as p-Nitrophenyl-β-D-N,N'-diacetylchitobioside (pNP-(GlcNAc)₂), to measure the activity of exochitinases, specifically chitobiosidases. nih.gov
The principle of this assay is based on the enzymatic cleavage of the glycosidic bond in pNP-(GlcNAc)₂, which releases the chromophore p-nitrophenol (pNP). nih.gov The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405 nm, which corresponds to the concentration of liberated pNP, particularly after alkalinization of the solution. nih.govmdpi.com This colorimetric assay provides a sensitive and continuous method for determining enzyme kinetics.
Different p-nitrophenyl-labeled oligosaccharides are often used in parallel to differentiate between the various types of chitinolytic enzymes. nih.govhu.edu.jo For instance, p-Nitrophenyl-N-acetyl-β-D-glucosaminide is used to detect β-N-acetylglucosaminidase activity, while p-Nitrophenyl-β-D-N,N',N''-triacetylchitotriose serves as a substrate for endochitinases. nih.gov While these assays are convenient, it is important to note that the kinetic parameters obtained with artificial substrates may not always directly correlate with the enzyme's activity on its natural, insoluble substrate, chitin. nih.govnih.gov For example, one study comparing crude chitinases from various bacterial isolates found no consistent agreement between the hydrolysis of pNP-(GlcNAc)₂ and the degradation of chitin. nih.gov
| Substrate | Target Enzyme | Activity Measured |
|---|---|---|
| p-Nitrophenyl-β-D-N,N'-diacetylchitobioside | Exochitinase (Chitobiosidase) | Release of chitobiose units from the non-reducing end of chitin. |
| p-Nitrophenyl-N-acetyl-β-D-glucosaminide | β-N-Acetyl-glucosaminidase | Release of N-acetylglucosamine monomers from the non-reducing end of chitooligosaccharides. |
| p-Nitrophenyl-β-D-N,N',N''-triacetylchitotriose | Endochitinase | Random cleavage of internal glycosidic bonds within the chitin chain. |
β-N-Acetyl-glucosaminidases (EC 3.2.1.52), often referred to as chitobiases, play a critical and terminal role in the complete degradation of chitin. hu.edu.jonih.gov Their primary function is to hydrolyze the β-(1→4) glycosidic bond in chitobiose, yielding two molecules of N-acetylglucosamine (GlcNAc). hu.edu.jonih.gov This step is essential for the assimilation of chitin-derived carbon and nitrogen by microorganisms.
These enzymes belong to the glycoside hydrolase family 20 (GH20), which is characterized by a substrate-assisted catalytic mechanism. hu.edu.jomdpi.com In this mechanism, the acetamido group of the substrate itself acts as the nucleophile, attacking the anomeric carbon and leading to the formation of an oxazoline (B21484) intermediate. hu.edu.jo This is in contrast to many other glycosidases that utilize a catalytic residue from the enzyme as the nucleophile. Structural studies of chitobiase from Serratia marcescens have provided detailed insights into this mechanism, identifying key amino acid residues, such as a conserved aspartate-glutamate pair, that are essential for catalysis. nih.govhu.edu.jo Specifically, one of the carboxylates in the active site is proposed to act as a general acid, protonating the glycosidic oxygen, while the acetamido group of the sugar performs the nucleophilic attack. nih.gov
The generation of chitobiose from the polymeric chitin substrate is primarily accomplished by the concerted action of two main classes of chitinases: endochitinases (EC 3.2.1.14) and exochitinases (EC 3.2.1.14). researchgate.netnih.gov
Endochitinases act in a random, non-processive manner, cleaving internal β-(1→4) glycosidic bonds within the chitin polymer. researchgate.net This mode of action rapidly reduces the chain length of the polysaccharide, creating a multitude of new, shorter oligosaccharide chains, including chitobiose, chitotriose, and larger oligomers. nih.gov By opening up the complex, crystalline structure of chitin, endochitinases increase the number of non-reducing ends available for exochitinases to act upon.
Exochitinases , on the other hand, catalyze the progressive release of disaccharide units from the non-reducing end of the chitin chain. mdpi.comresearchgate.net These enzymes, also known as chitobiosidases, are the primary producers of chitobiose from the chitin polymer. nih.gov Their processive action involves binding to the end of a chitin chain and repeatedly cleaving off chitobiose units without dissociating from the substrate. researchgate.net This processive mechanism is highly efficient for the degradation of insoluble chitin.
The functional interplay between endo- and exochitinases is a classic example of enzymatic synergy. Endochitinases initiate the degradation process by creating accessible chain ends, which are then efficiently processed by exochitinases to produce high yields of chitobiose. researchgate.net
Kinetic and Mechanistic Studies of Chitobiose-Degrading Enzymes
The efficiency of chitobiose degradation is governed by a variety of factors, including environmental conditions and the interplay between different enzymes. Kinetic and mechanistic studies provide a quantitative understanding of these processes, which is essential for optimizing enzymatic chitin degradation for industrial purposes.
The hydrolytic efficiency of chitobiose-degrading enzymes, like all enzymes, is profoundly influenced by environmental parameters such as pH, temperature, and the concentration of the substrate.
pH: Most chitinolytic enzymes exhibit optimal activity within a specific pH range, which is typically acidic to neutral. For instance, chitosanases from various Trichoderma species show optimal activity between pH 5.0 and 5.5. nih.govnih.gov The pH affects the ionization state of amino acid residues in the enzyme's active site, which is critical for substrate binding and catalysis. Deviations from the optimal pH can lead to a significant loss of activity.
Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose its catalytic function. For many chitinases, this optimum temperature lies between 40°C and 60°C. researchgate.netresearchgate.net For example, a chitinase from a Bacillus isolate displayed maximum activity at 55°C. researchgate.net Thermostable chitinases, which can function at higher temperatures, are of particular interest for industrial applications due to their increased stability and reaction rates.
Substrate Concentration: The rate of an enzymatic reaction is also dependent on the concentration of its substrate. At low substrate concentrations, the reaction rate is typically proportional to the substrate concentration. As the substrate concentration increases, the enzyme's active sites become saturated, and the reaction rate approaches a maximum velocity (Vmax). This relationship is often described by the Michaelis-Menten equation, and the Michaelis constant (Km) is a measure of the substrate concentration at which the reaction rate is half of Vmax. researchgate.netresearchgate.net Studies on chitinase activity have shown that the reaction follows Michaelis-Menten kinetics, reaching saturation at a certain substrate concentration. researchgate.net
| Enzyme Source | Enzyme Type | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|
| Trichoderma harzianum | Chitosanase | 5.0 | 40-50 |
| Trichoderma viride | Chitosanase | 5.0 | 40-50 |
| Bacillus K29-14 | Chitinase | 7.0 | 55 |
| Vibrio sp. | Chitinase | 7.5 | 45 |
| Nocardiopsis prasina OPC-131 (ChiA) | Chitinase | 7.0 | 60 |
The complete and efficient degradation of complex polysaccharides like chitin and chitosan (B1678972) rarely relies on a single enzyme. Instead, it is achieved through the synergistic action of a multi-enzyme system. nih.govresearchgate.net This synergy arises from the complementary modes of action of different enzymes, leading to a rate of degradation that is greater than the sum of the individual enzyme activities.
In addition to the interplay between different types of chitinases, recent research has highlighted the synergistic role of lytic polysaccharide monooxygenases (LPMOs). These enzymes introduce oxidative cleavages in the crystalline regions of chitin, making the substrate more accessible to hydrolytic enzymes like chitinases. nih.gov The combination of LPMOs and chitinases has been shown to significantly enhance the degradation of recalcitrant chitin.
The microbial degradation of chitin is a complex process involving a consortium of enzymes that work in concert. researchgate.net Chitin depolymerases first break down the polymer into smaller oligosaccharides, which are then transported into the periplasm of the cell. researchgate.net Within the periplasm, chitodextrinases and N-acetylglucosaminidases further degrade these oligomers into N-acetylglucosamine, which can then be transported into the cytoplasm for metabolism. researchgate.net This intricate and coordinated enzymatic machinery underscores the importance of multi-enzyme systems in the natural recycling of chitin.
Enzyme-Substrate Binding Dynamics and Processivity in Chitinolytic Systems
The enzymatic breakdown of chitin, a major structural polysaccharide, into its constituent units like chitobiose is a highly dynamic process governed by the specific interactions between chitinolytic enzymes and the chitin polymer. A key characteristic of many of these enzymes is processivity: the ability to perform multiple catalytic cleavages along a single polysaccharide chain before dissociating. researchgate.net This is particularly crucial for the efficient degradation of recalcitrant, crystalline forms of chitin. researchgate.net
Chitinases are broadly categorized as endo-acting or exo-acting. nih.gov Endochitinases cleave randomly within the chitin chain, while exo-acting chitinases, or chitobiohydrolases, typically degrade the polymer from its ends, primarily producing chitobiose. researchgate.netnih.gov Processivity is a hallmark of many exo-acting chitinases. nih.gov The chitinolytic system of the bacterium Serratia marcescens provides a well-studied model, featuring both processive (ChiA and ChiB) and non-processive (ChiC) enzymes that work in concert. researchgate.netnih.gov
Molecular dynamics simulations and crystallographic studies have provided significant insights into the structural and dynamic features that distinguish processive from non-processive enzymes. nih.gov Processive chitinases possess a deep, tunnel-like substrate-binding cleft lined with crucial aromatic residues that facilitate the sliding of the chitin chain through the active site. nih.govnih.gov These enzymes also feature a defined product site designed for the efficient dissociation of chitobiose following catalysis. nih.gov In contrast, non-processive enzymes like ChiC have a more open or shallow catalytic groove and exhibit a more dynamic, less constrained binding of the substrate. nih.govnih.gov This dynamic interaction is suited for more random, on-off binding events characteristic of endo-hydrolysis. nih.gov The flexibility of the catalytic residues is also a distinguishing factor; the catalytic centers of non-processive chitinases show a higher degree of fluctuation compared to their processive counterparts. nih.gov
The degree of processivity can be quantitatively compared by analyzing the ratio of degradation products. For instance, studies on S. marcescens chitinases have revealed different product ratios, reflecting their varied processive abilities on different forms of chitin. nih.gov
| Enzyme | Type | Processivity | Product Ratio (Dimer/Trimer) on α-chitin | Product Ratio (Dimer/Trimer) on β-chitin | Key Structural Feature |
|---|---|---|---|---|---|
| ChiA | Exo-acting | Processive | 5.9 | 7.3 | Deep substrate cleft |
| ChiB | Exo-acting | Highly Processive | 11.4 | 12.6 | Deep substrate cleft |
| ChiC | Endo-acting | Non-processive | 3.0 | 4.1 | Shallow, open binding groove |
Reverse Hydrolysis Reactions and Enzymatic Acetylation of Chitobiose
While chitinolytic enzymes are primarily known for their hydrolytic activity, some can catalyze the reverse reaction—synthesis or modification—under specific conditions. This is particularly evident in the enzymatic acetylation of chitobiose and other chitooligosaccharides, a process often referred to as reverse hydrolysis. nih.govacs.org
Chitin deacetylases (CDAs), which physiologically remove acetyl groups from chitin, can be employed to catalyze the N-acetylation of glucosamine (B1671600) residues in the presence of a high concentration of an acetate (B1210297) donor. nih.govacs.org This reverse reaction proceeds through a tetrahedral oxyanion intermediate. acs.org Research has demonstrated that a chitin deacetylase from the fungus Colletotrichum lindemuthianum can acetylate the free amino group of chitobiose. nih.gov In the presence of 3.0 M sodium acetate, this enzyme specifically acetylates the glucosamine residue at the non-reducing end of a partially deacetylated chitobiose substrate. nih.gov The reaction yields a selectively N-acetylated product, 2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→4)-2-amino-2-deoxy-D-glucose (GlcNAc-GlcN). nih.gov This demonstrates the chemo- and regioselective nature of enzymatic N-acetylation, which can produce defined, non-random patterns of acetylation that are difficult to achieve through chemical methods. acs.org
Similarly, other enzymes, such as certain β-N-acetylhexosaminidases from glycoside hydrolase family 20 (GH20), are known to catalyze the transfer of N-acetylglucosamine (GlcNAc) to an acceptor, representing an alternative to chemical oligosaccharide synthesis via a reverse of hydrolysis. researchgate.net The ability of these enzymes to function synthetically opens avenues for creating novel, well-defined chitooligosaccharide structures.
| Enzyme | Source Organism | Substrate | Reaction Condition | Product | Reference |
|---|---|---|---|---|---|
| Chitin Deacetylase | Colletotrichum lindemuthianum | Chitobiose (with a free amino group) | 3.0 M Sodium Acetate | 2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→4)-2-amino-2-deoxy-D-glucose (GlcNAc-GlcN) | nih.gov |
Biological Roles and Molecular Interactions of Chitobiose in Microbial Systems
Peptidoglycan and Bacterial Cell Wall Architecture
The integrity and composition of the bacterial cell wall are paramount for survival, providing structural support and protection from environmental insults. princeton.eduprinceton.edu Peptidoglycan (PG), a primary component of the cell wall, is a complex polymer that dictates cell shape and withstands internal turgor pressure. nih.govnih.gov Chitobiose, a disaccharide of N-acetylglucosamine (GlcNAc), plays a significant and, in some cases, unusual role in the biosynthesis and final architecture of the peptidoglycan in certain microbial systems.
Borrelia burgdorferi, the spirochete responsible for Lyme disease, exhibits a unique dependency on its environment for essential building blocks, including GlcNAc, a critical component of its peptidoglycan. researchgate.netnih.gov This bacterium has the capacity to import GlcNAc either as a monomer or as the dimer, chitobiose. nih.govnih.gov Research has demonstrated that B. burgdorferi can utilize chitin (B13524), a polymer of GlcNAc found in its tick vector, as a source for this essential sugar. researchgate.netnih.gov It is suggested that chitin is broken down into chitobiose units before being transported into the cell. nih.gov
A remarkable feature of B. burgdorferi's cell wall synthesis is its ability to directly incorporate the entire chitobiose disaccharide into its peptidoglycan glycan strands. researchgate.netresearchgate.net This results in glycan chains that can terminate in a GlcNAc-GlcNAc-anhydroMurNAc structure, a deviation from the typical alternating GlcNAc and N-acetylmuramic acid (MurNAc) residues found in most bacterial peptidoglycan. researchgate.netresearchgate.net This direct integration of a disaccharide is an unusual biosynthetic strategy. researchgate.net The enzymes involved in this process, particularly the Mur ligases that construct the peptide stem of the peptidoglycan, are areas of active investigation. vt.edu
The proper metabolism and incorporation of chitobiose are critical for maintaining the normal morphology and structural integrity of the B. burgdorferi cell envelope. researchgate.net Studies on mutant strains of B. burgdorferi that are unable to utilize chitobiose (auxotrophic) have revealed significant phenotypic changes. researchgate.netresearchgate.net These mutants display altered morphology, characterized by a loss of their typical flat-wave spirochetal shape. researchgate.net
Impact of Chitobiose Metabolism on Borrelia burgdorferi Phenotype
| Phenotypic Trait | Wild-Type B. burgdorferi | Chitobiose-Deficient Mutant | Underlying Cause |
|---|---|---|---|
| Morphology | Helical, flat-wave spirochete | Altered, less defined shape | Changes in peptidoglycan structure and stiffness |
| Motility | Normal, corkscrew-like movement | Reduced motility | Altered cell wall flexibility |
| Cell Envelope | Intact and functional | Defects in the cell envelope | Production of a stiffer peptidoglycan |
Bacteria have evolved sophisticated mechanisms to modify their peptidoglycan structure in response to environmental cues, which is crucial for adaptation, antibiotic resistance, and evading host immune systems. nih.gov The incorporation of chitobiose into the peptidoglycan of B. burgdorferi is a prime example of such an adaptation, directly linked to its parasitic lifestyle within its tick vector. researchgate.netresearchgate.net Chitin is a major component of the tick's cuticle, making chitobiose a readily available resource in this environment. researchgate.netnih.gov
By developing the machinery to transport and directly incorporate chitobiose into its cell wall, B. burgdorferi has evolved a mechanism to efficiently utilize a nutrient source specific to its arthropod host. researchgate.netresearchgate.net This metabolic adaptation likely provides a fitness advantage to the spirochete during its lifecycle within the tick. nih.gov This variability in peptidoglycan composition, driven by the availability of chitobiose, highlights how bacterial cell wall architecture is not static but rather a dynamic structure that can be remodeled to suit specific environmental niches. nih.gov In a broader context, various bacteria employ diverse strategies to alter their peptidoglycan, including changes in peptide cross-linking and modifications to the glycan strands, to survive and thrive in challenging conditions. nih.gov
Microbial Carbohydrate Utilization and Transport Mechanisms
The uptake and metabolism of carbohydrates are fundamental processes for microbial growth and survival. Bacteria have evolved a variety of transport systems and regulatory networks to efficiently scavenge and utilize available sugars from their environment. researchgate.net
The transport of chitobiose across the bacterial cell membrane is a critical first step in its utilization. In Borrelia burgdorferi, this function is carried out by a specific transporter system. nih.gov Genetic studies have identified the chbC gene as encoding a key component of the chitobiose transporter. nih.govamanote.com This transporter is part of a putative phosphotransferase system (PTS), which couples the transport of the sugar with its phosphorylation. researchgate.netnih.gov
Mutational analysis has confirmed the essential role of ChbC in chitobiose and chitin utilization. nih.govnih.gov When the chbC gene is inactivated, B. burgdorferi is unable to grow on chitin-derived substrates, demonstrating that ChbC is the primary conduit for chitobiose entry into the cell. nih.gov The genes encoding this transporter system, initially named celA, celB, and celC, were proposed to be renamed chbA, chbB, and chbC to more accurately reflect their specificity for chitobiose. nih.gov In other bacteria, such as Escherichia coli, the chb operon also encodes a PTS transporter for chitobiose. researchgate.net
Key Components of the Chitobiose Transport System in Borrelia burgdorferi
| Gene | Protein Product | Proposed Function | Effect of Mutation |
|---|---|---|---|
| chbC (formerly celB) | ChbC | Membrane-spanning component of the chitobiose PTS transporter | Blocks utilization of chitin and chitobiose |
| chbA (formerly celC) | ChbA | Component of the chitobiose PTS transporter | Likely impairs chitobiose transport |
| chbB (formerly celA) | ChbB | Component of the chitobiose PTS transporter | Likely impairs chitobiose transport |
The expression of genes involved in chitobiose transport and metabolism is tightly regulated to ensure that the bacterium can respond to the availability of this nutrient source. In Borrelia burgdorferi, the regulation of the chbC gene, and thus chitobiose uptake, is complex and involves multiple regulatory factors. One of the key players is the alternative sigma factor RpoS. researchgate.neturi.edu RpoS is involved in the upregulation of chbC expression, particularly when free GlcNAc is limited. nih.govuri.edu Mutants lacking rpoS show a delayed ability to utilize chitobiose. researchgate.neturi.edu In addition to RpoS, the response regulator Rrp1 has also been implicated in the regulation of chitobiose utilization in B. burgdorferi. wikipedia.org
Modulation of Microbial Communities and Interactions
Chitobiose dihydrochloride (B599025) can selectively alter the composition and dynamics of microbial communities. This modulation is a result of its ability to either stimulate the growth of certain bacterial species or inhibit others, leading to shifts in the microbial balance.
Mechanistic Studies of Selective Bacterial Stimulation and Inhibition
The selective stimulation of specific bacteria by chitobiose is often linked to their metabolic capabilities. For instance, in some bacteria, chitobiose acts as a crucial signaling molecule and a nutrient source. A notable example is the induction of chitinase (B1577495) production in bacteria like Serratia marcescens. The uptake of N,N'-diacetylchitobiose, a form of chitobiose, is essential for triggering the expression of genes responsible for chitin-degrading enzymes. This process allows the bacteria to efficiently utilize chitin as a carbon and nitrogen source. In Escherichia coli, the chb operon, which is responsible for the utilization of chitobiose, is activated by the ChbR regulator in the presence of chitobiose, demonstrating a direct molecular mechanism of gene regulation in response to this disaccharide. nih.gov
Conversely, chitobiose and its derivatives can exhibit inhibitory effects on pathogenic bacteria. Research has shown that N,N'-diacetylchitobiose possesses antimicrobial activity against foodborne pathogens such as Escherichia coli and Listeria monocytogenes. While the precise mechanisms of inhibition are still under investigation, it is believed that chitobiose can interfere with essential cellular processes in these pathogens. The antimicrobial action of chitooligosaccharides, a class of compounds that includes chitobiose, is thought to involve the disruption of the bacterial cell membrane, leading to altered permeability and leakage of intracellular components. For lower molecular weight chitooligosaccharides, there is also the potential for intracellular activity, further contributing to their inhibitory effects.
A study on the antimicrobial activity of N,N'-diacetylchitobiose demonstrated its efficacy against specific pathogenic strains. The minimum inhibitory concentrations (MICs) were determined, providing a quantitative measure of its inhibitory potential.
| Bacterium | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli K-12 | 5% w/v |
| Listeria monocytogenes 10403S | 10% w/v |
This table is based on data from a study on the antimicrobial activity of N,N'-diacetylchitobiose and is for illustrative purposes. researchgate.net
Cellular Interactions and Uptake Mechanisms of Chitobiose
The interaction of chitobiose with bacterial cells and its subsequent uptake are critical steps that precede its metabolic utilization or inhibitory actions. Bacteria have evolved sophisticated systems to recognize and transport this disaccharide across their cell envelopes.
One of the primary mechanisms for chitobiose uptake in certain bacteria is the phosphotransferase system (PTS). In Serratia marcescens, the PTS is the major pathway for the internalization of N,N'-diacetylchitobiose. This system not only transports the sugar into the cell but also phosphorylates it during translocation, a crucial step for its subsequent metabolism.
In the marine bacterium Vibrio harveyi, a highly specific channel protein known as chitoporin (VhChiP) facilitates the uptake of chitooligosaccharides, including chitobiose. This porin forms a specific channel in the outer membrane, allowing for the efficient passage of these sugars into the periplasmic space. This specificity ensures that the bacterium can selectively acquire these valuable nutrients from its environment. nih.gov
For the spirochete Borrelia burgdorferi, the causative agent of Lyme disease, genes designated as chb are believed to encode the components of a chitobiose transporter. The ability to utilize chitobiose is important for the survival and proliferation of this bacterium within its tick vector, where chitin is a readily available nutrient source. koreascience.kr
Cellular Redox Modulation and Antimicrobial Actions of Chitobiose
Beyond its role as a nutrient and signaling molecule, chitobiose also possesses properties that can influence the cellular redox environment of microorganisms, which in turn can contribute to its antimicrobial effects.
Research has demonstrated the antioxidant capabilities of chitobiose, particularly its ability to scavenge reactive oxygen species (ROS) such as hydroxyl radicals and superoxide (B77818) radicals. nih.gov This antioxidant activity is significant as it can help protect cells from oxidative damage. In the context of microbial interactions, this could play a role in mitigating oxidative stress.
While the antioxidant properties of chitobiose are well-documented in in vitro systems, its direct impact on the intracellular redox homeostasis of microbial cells is an area of ongoing research. The antimicrobial activity of chitobiose and its derivatives against certain pathogens may be linked to a disruption of this delicate redox balance. An excess of ROS can lead to oxidative stress, causing damage to vital cellular components like DNA, proteins, and lipids, ultimately leading to cell death. While chitobiose itself can act as an antioxidant, under certain conditions or in specific microbial contexts, its interaction with cellular components could potentially lead to a pro-oxidant effect, contributing to its antimicrobial action. However, direct evidence for chitobiose-induced ROS generation within bacterial cells is still emerging.
The following table summarizes the known antioxidant activities of chitobiose from in vitro studies:
| Reactive Oxygen Species | Scavenging Activity |
| Hydroxyl Radical (•OH) | Potent scavenger |
| Superoxide Radical (O₂⁻) | Capable of scavenging |
This table is a summary of findings from in vitro antioxidant assays of chitobiose and is for illustrative purposes. nih.gov
The antimicrobial mechanisms of chitooligosaccharides are multifaceted and are thought to involve both cell surface interactions and potential intracellular effects. The disruption of the cell membrane remains a primary proposed mechanism, but the contribution of induced oxidative stress as a component of its antimicrobial action is a plausible and actively investigated hypothesis. Further research is necessary to fully elucidate the intricate interplay between chitobiose, microbial cellular redox modulation, and its ultimate antimicrobial outcomes.
Advanced Analytical Techniques and Spectroscopic Studies for Chitobiose Research
Chromatographic and Mass Spectrometric Approaches
Chromatographic techniques are fundamental for the separation of chitobiose from complex mixtures, while mass spectrometry provides invaluable information on its molecular weight and structure. The coupling of these technologies offers a powerful tool for comprehensive analysis.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Quantification and Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of chitooligosaccharides like chitobiose. jfda-online.com It is widely used for the quantitative determination of glucosamine (B1671600), a hydrolysis product of chitin (B13524), which can be used to estimate the parent chitin amount. researchgate.netnih.gov HPLC methods offer adequate repeatability, accuracy, and sensitivity for these types of analyses. researchgate.net In the context of chitobiose production, HPLC is crucial for both monitoring the enzymatic hydrolysis of chitin and for the purification of the final product. researchgate.netnih.gov For instance, preparative HPLC has been successfully used to obtain chitobiose with a purity greater than 99%. nih.gov The separation is often achieved using columns like gel-filtration or amino columns, where retention times typically increase with the degree of polymerization. nih.govresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC), a high-resolution separation technique, when coupled with mass spectrometry (MS), provides a powerful platform for both quantification and structural confirmation. UPLC-MS/MS methods have been developed for the sensitive and specific quantification of compounds at very low levels. mdpi.com This is particularly useful for analyzing chitobiose in complex biological matrices. The enhanced resolution and speed of UPLC allow for rapid and efficient analysis. nih.gov While direct UPLC-MS analysis of chitobiose dihydrochloride (B599025) is a specific application, the principles are well-established through the analysis of related compounds like glucosamine, where UPLC-MS has been shown to be a suitable quantification method. researchgate.net High-resolution mass spectrometry detectors, such as Quadrupole Time-of-Flight (Q-TOF), are often paired with UPLC systems and provide accurate mass measurements, which aids in the definitive identification of the target compound. nih.govmdpi.com
Interactive Table: HPLC Conditions for Chitobiose Analysis
| Parameter | Condition | Reference |
| Column Type | TSK Gel G2000 PW | nih.gov |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | PDA Detector at 200 nm | nih.gov |
| Temperature | 25 ± 1 °C | nih.gov |
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Separation and Identification
Thin-Layer Chromatography (TLC) is a widely utilized, simple, and rapid method for the separation and qualitative identification of compounds. analyticaltoxicology.comnih.gov In the context of chitooligosaccharides, TLC is effective for monitoring the progress of chitin hydrolysis and identifying the presence of chitobiose in reaction mixtures. nih.gov A common solvent system for the separation of chitooligosaccharides on a silica (B1680970) gel plate is composed of n-propanol, water, and ammonia (B1221849) water (e.g., in a 7:2:1, v/v/v ratio). researchgate.net After separation, the spots can be visualized by spraying with a reagent such as ethanol (B145695) containing 10% sulfuric acid. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and quantification capabilities. nih.govacclmp.com HPTLC utilizes plates with smaller particle sizes and a more uniform layer, leading to better and more reproducible separations. nih.govacclmp.com This technique is a powerful tool for the quantitative analysis of compounds and is used extensively for the quality control of various substances. nih.govniscpr.res.in While specific HPTLC methods for chitobiose dihydrochloride are not detailed in the provided results, the principles of HPTLC make it a highly suitable technique for its rapid identification and quantification in various samples. researchgate.net The advantages of HPTLC include the ability to run multiple samples in parallel, minimal sample preparation, and lower solvent consumption compared to HPLC. acclmp.comresearchgate.net
Electrospray Ionization-Mass Spectrometry (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Structural Confirmation
Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like carbohydrates. mdpi.commdpi.com It is frequently coupled with liquid chromatography for LC-MS analysis. nih.gov In the study of chitooligosaccharides, ESI-MS has been used to identify low molecular weight degradation products from chitin and chitosan (B1678972). researchgate.net For instance, the analysis of a purified chitobiose sample by Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) with an electrospray ionization source yielded a major mass with an m/z of 447.2, which corresponds to the ionized mass of (GlcNAc)₂ + Na⁺, confirming the structure of chitobiose. nih.gov The technique can provide information on the degree of polymerization and acetylation of chitooligomers. researchgate.net
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique used for analyzing non-volatile and thermally unstable compounds. wikipedia.orgcreative-proteomics.com In FAB-MS, the sample is mixed with a liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). wikipedia.org This process generates ions from the analyte with minimal fragmentation, typically producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. wikipedia.orgcreative-proteomics.com FAB-MS has been successfully applied to the analysis of complex carbohydrate chains, providing valuable information about the sugar composition and the arrangement of sugar units. nih.gov Although a less common technique now compared to ESI-MS, FAB-MS has historically played a significant role in the structural characterization of oligosaccharides. creative-proteomics.comnih.gov
Interactive Table: Mass Spectrometric Data for Chitobiose
| Technique | Ionization Mode | Observed m/z | Inferred Ion | Reference |
| QTOF-MS | Positive (ESI) | 447.2 | (GlcNAc)₂ + Na⁺ | nih.gov |
Spectroscopic Characterization Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including carbohydrates. core.ac.ukjaypeedigital.com NMR provides detailed information about the chemical environment of individual atoms (chemical shift), the number of nuclei (integration), and the connectivity between atoms through chemical bonds (coupling constants). core.ac.uk For a molecule like chitobiose, ¹H and ¹³C NMR are fundamental 1D NMR experiments. jaypeedigital.com
Advanced 2D NMR techniques are employed for the complete structural assignment. jaypeedigital.com These include:
COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations, identifying protons that are coupled to each other within the same sugar residue.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons directly to the carbons they are attached to. core.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (typically over two or three bonds), which is crucial for determining the glycosidic linkage between the two N-acetylglucosamine units in chitobiose. core.ac.uk
Through the comprehensive analysis of these NMR spectra, the complete structure of chitobiose, including the stereochemistry of the glycosidic bond, can be unequivocally determined. jaypeedigital.comresearchgate.net
Other Spectroscopic Techniques for Carbohydrate Analysis
Besides NMR, other spectroscopic techniques contribute to the characterization of carbohydrates. researchgate.net Vibrational spectroscopy, including Infrared (IR) spectroscopy and Raman spectroscopy , are sensitive to the structural features of polysaccharides and can be used for purity control. researchgate.net These techniques provide information about the functional groups present in the molecule and are sensitive to the anomeric structure of sugars. researchgate.net
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is another important technique for carbohydrate analysis. nih.gov MALDI is a soft ionization technique that is highly effective for analyzing large biomolecules and can be used to determine the molecular weight of oligosaccharides with high accuracy. nih.govnih.gov
While not a primary method for the structural elucidation of a small molecule like chitobiose, circular dichroism (CD) spectroscopy can be employed to study the conformation of carbohydrates and their interactions with other molecules. The combination of these spectroscopic methods provides a comprehensive picture of the structure and properties of chitobiose. researchgate.net
Bioanalytical Assays for Enzyme Activity and Concentration Determination
The study of enzymes that metabolize chitobiose, such as chitinases and lysozymes, relies on a variety of bioanalytical assays to determine their activity and kinetic parameters. These assays are fundamental in understanding enzyme function, screening for inhibitors, and elucidating biological pathways. Methodologies range from traditional spectroscopic techniques to modern high-throughput screening platforms, each offering distinct advantages in sensitivity, specificity, and scalability.
Colorimetric, Fluorometric, and Radiometric Assays for Enzyme Kinetics
Enzyme kinetics for chitobiose-metabolizing enzymes are frequently investigated using assays that generate a measurable signal upon substrate cleavage. The choice of assay often depends on the required sensitivity, the nature of the sample matrix, and the specific enzyme being studied.
Colorimetric Assays
Colorimetric assays are a mainstay in enzyme kinetics due to their simplicity and accessibility. A common strategy involves synthetic substrates that release a chromophore when hydrolyzed. For chitinolytic enzymes, substrates like 4-nitrophenyl N,N′-diacetyl-β-D-chitobioside are employed. sigmaaldrich.com The enzymatic cleavage of this substrate releases 4-nitrophenol (B140041) (p-nitrophenol), which, upon ionization in a basic solution, produces a distinct yellow color that can be quantified spectrophotometrically at approximately 405 nm. sigmaaldrich.comnih.gov This method allows for a straightforward determination of enzyme activity by measuring the rate of color development.
Another established colorimetric method is the 3,5-dinitrosalicylic acid (DNS) assay, which quantifies the reducing sugars (like N-acetylglucosamine) liberated from the hydrolysis of chitobiose or larger chitin polymers. mdpi.com While robust, the DNS method can be less sensitive and may require a heating step, making it less suitable for high-throughput applications. nih.gov More advanced colorimetric systems utilize a coupled-enzyme reaction. For instance, a novel assay for chitinase (B1577495) and cellulase (B1617823) activity uses chito-oligosaccharide oxidase to generate hydrogen peroxide from the hydrolytic products. This hydrogen peroxide is then used by horseradish peroxidase to oxidize a chromogenic substrate, resulting in a measurable color change. This method avoids harsh conditions like boiling and offers higher sensitivity.
| Assay Type | Substrate | Detected Product | Principle | Advantages | Limitations |
|---|---|---|---|---|---|
| p-Nitrophenyl-based | 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside | 4-Nitrophenol | Direct spectrophotometric measurement of released chromophore. sigmaaldrich.com | Simple, direct, widely used. | Potential for interference from sample components. |
| DNS Assay | Colloidal Chitin / Chitobiose | Reducing Sugars | DNS reacts with reducing ends of sugars upon heating to produce a colored compound. mdpi.com | Measures activity on natural substrates. | Requires heating, less sensitive, time-consuming. nih.gov |
| Oxidase-Coupled Assay | Chito-oligosaccharides | Hydrogen Peroxide | Enzymatic oxidation of hydrolysis products is coupled to a chromogenic peroxidase reaction. | High sensitivity, no heating required. | Requires multiple enzymes, potential for enzyme-specific interference. |
Fluorometric Assays
Fluorometric assays generally offer superior sensitivity compared to their colorimetric counterparts. These assays often rely on substrates that are either fluorescently labeled or become fluorescent upon enzymatic action. For enzymes like lysozyme (B549824), a powerful technique is the fluorescence polarization (FP) assay. mdpi.com This method utilizes synthetic, fluorescently labeled chitooligosaccharide tracers (e.g., a chitopentaose labeled with a fluorophore). nih.govnih.gov
The principle of the FP assay is based on the rotational speed of molecules in solution. mdpi.com When the small, fluorescently labeled tracer is free in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a larger enzyme molecule like lysozyme, its tumbling slows significantly, leading to a measurable increase in fluorescence polarization. proquest.com If the enzyme then cleaves the tracer, the small fluorescent fragment is released, and the polarization signal decreases. proquest.com This dynamic change allows for the simultaneous measurement of both enzyme binding (lectin-like activity) and catalytic activity (chitinase activity). mdpi.com The FP method is homogeneous, rapid, reproducible, and has been successfully used to determine lysozyme activity in complex biological samples like tear fluid and egg whites. mdpi.comnih.govnih.gov
| Parameter | Description | Reference |
|---|---|---|
| Tracer | Fluorescently labeled synthetic chitooligosaccharides (e.g., chitopentaose). | mdpi.comnih.gov |
| Principle | Change in fluorescence polarization upon enzyme-tracer binding and subsequent cleavage. | mdpi.comproquest.com |
| Detection Limit | As low as 0.3 µM for human lysozyme. | mdpi.com |
| Assay Time | Rapid, typically less than 30 minutes. | mdpi.com |
| Advantages | High sensitivity, reproducibility, homogeneous format, provides both binding and kinetic data. | nih.govmdpi.com |
Radiometric Assays
Radiometric assays are among the most sensitive methods for measuring enzyme activity and are particularly useful when dealing with insoluble substrates or when high sensitivity is paramount. creative-enzymes.com For chitinases, a common approach involves using radiolabeled chitin, typically prepared by acetylation with tritiated ([³H]) acetic anhydride (B1165640) to create [³H]chitin. nih.govnih.gov
The assay measures the rate of enzymatic hydrolysis by quantifying the amount of soluble, radioactive products (such as [³H]chitobiose and other oligosaccharides) released from the insoluble [³H]chitin substrate over time. nih.gov After incubation, the reaction is stopped, and the insoluble substrate is separated from the soluble products by centrifugation or filtration. The radioactivity of the supernatant is then measured using a scintillation counter. semanticscholar.org The key advantages of this method are its exceptional sensitivity and the ability to use a natural, albeit modified, substrate. creative-enzymes.commoravek.com This specificity prevents interference from colored or fluorescent compounds in crude biological samples that might affect other assay types. creative-enzymes.com
Microplate-Reader Based Activity Tests
The transition of enzyme assays to a microplate format (e.g., 96-well or 1536-well plates) has revolutionized enzyme research by enabling high-throughput screening (HTS). nih.govassaygenie.com This platform is compatible with both colorimetric and fluorometric detection methods and is essential for applications like drug discovery and directed enzyme evolution. nih.govyoutube.com
Microplate readers are instruments designed to detect the light signals generated in each well of a microplate. mdpi.com For colorimetric assays, such as the p-nitrophenol-based chitinase assay, the reader measures the absorbance at a specific wavelength in each well, allowing for the simultaneous processing of numerous samples, standards, and controls. sigmaaldrich.comnih.gov Similarly, fluorometric assays, including FP assays, are readily adapted to this format, with readers capable of measuring fluorescence intensity and polarization. youtube.com
The advantages of using microplate readers for enzyme activity tests are numerous:
High Throughput: A large number of assays can be performed simultaneously, significantly accelerating research. nih.gov
Miniaturization: The small well volumes (typically in the microliter range) reduce the consumption of costly reagents, substrates, and enzymes. youtube.com
Automation: Microplate-based assays can be integrated with robotic systems for liquid handling, further increasing throughput and improving reproducibility. nih.gov
Rapid Data Acquisition: The reader rapidly scans the entire plate, and the data is directly captured by a computer, streamlining data analysis. mdpi.com
This high-throughput approach is indispensable for screening large compound libraries for potential enzyme inhibitors or for analyzing thousands of enzyme variants created through protein engineering. assaygenie.comacs.org
Emerging Research Perspectives and Future Directions in Chitobiose Dihydrochloride Research
Development of Novel Biochemical Probes and Enzyme Inhibitors based on Chitobiose Structure
The unique structure of chitobiose makes it an ideal scaffold for the development of sophisticated biochemical tools to study and modulate the activity of carbohydrate-processing enzymes.
Biochemical Probes: While the development of biochemical probes directly from chitobiose is an emerging area, the principles are well-established in glycoscience. By chemically modifying the chitobiose structure, for instance, by introducing fluorescent tags, affinity labels, or photo-cross-linking agents, researchers can create powerful tools to investigate enzyme-substrate interactions. These probes can be used to visualize the localization of specific enzymes within cells, to quantify enzyme activity in complex biological samples, and to identify and characterize novel carbohydrate-binding proteins. Although much of the current research on fluorescent probes has utilized the larger chitosan (B1678972) polymer, the synthesis of labeled chitobiose derivatives represents a promising frontier for creating highly specific probes for studying enzymes that recognize the disaccharide unit.
Enzyme Inhibitors: The development of enzyme inhibitors based on the chitobiose structure has seen more significant progress. Given that chitobiose is a natural substrate or product of many glycoside hydrolases, such as chitinases, its derivatives are excellent candidates for competitive inhibitors. By modifying the glycosidic linkage or introducing functional groups that mimic the transition state of the enzymatic reaction, potent and selective inhibitors can be designed. For example, chitobiose-based thiazolines have been synthesized and shown to be effective inhibitors of chitinases. Furthermore, chitobiose equipped with various electrophilic traps, such as chloromethyl ketones, has been evaluated for the inhibition of peptide N-glycanase (PNGase), an enzyme involved in the deglycosylation of glycoproteins. These studies demonstrate that the chitobiose scaffold is a versatile starting point for the rational design of enzyme inhibitors with potential therapeutic applications.
| Inhibitor Type | Target Enzyme(s) | Rationale for Design |
| Chitobiose Thiazolines | Chitinases | Mimics the oxazolinium ion intermediate of the chitinase (B1577495) catalytic mechanism. |
| Chitobiose-based Chloromethyl Ketones | Peptide N-glycanase (PNGase) | The electrophilic trap covalently modifies the catalytic cysteine residue in the enzyme's active site. |
Insights into Carbohydrate-Protein Interactions and Glycosyltransferase Specificity
Understanding how carbohydrates are recognized by proteins is fundamental to glycobiology. Chitobiose serves as a valuable model system for elucidating the principles of these interactions.
Carbohydrate-Protein Interactions: The interactions between chitobiose and various carbohydrate-binding proteins, particularly lectins, have been studied in detail using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. These studies provide atomic-level insights into the specific hydrogen bonds, van der Waals forces, and CH-π interactions that govern the recognition process. For example, the interaction between chitobiose and hevein, a plant lectin, has been well-characterized, revealing how specific amino acid residues in the protein's binding pocket form a network of contacts with the hydroxyl and acetamido groups of the sugar. These fundamental studies are crucial for understanding the role of such interactions in biological processes like cell signaling, immune responses, and pathogenesis.
Glycosyltransferase Specificity: Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds, playing a central role in the synthesis of complex carbohydrates. The specificity of GTs for their donor and acceptor substrates is critical for the correct assembly of glycans. Chitobiose and its derivatives can be used as acceptor substrates to probe the specificity of various GTs. For instance, fucosyltransferases, a class of GTs, can utilize chitobiose as an acceptor for the transfer of a fucose sugar. By engineering GTs through directed evolution or rational design, their substrate specificity can be altered. Using chitobiose in high-throughput screening assays can facilitate the discovery of novel GTs or the engineering of existing ones with tailored specificities for synthesizing novel oligosaccharides with potential therapeutic properties.
| Enzyme Class | Role of Chitobiose | Research Implication |
| Lectins (e.g., Hevein) | Binding Ligand | Elucidation of the fundamental principles of carbohydrate-protein recognition. |
| Fucosyltransferases | Acceptor Substrate | Probing enzyme specificity and enabling the synthesis of novel fucosylated oligosaccharides. |
| Engineered Glycosyltransferases | Acceptor Substrate | Development of biocatalysts for the synthesis of custom glycans. |
Computational Approaches in Glycoscience (e.g., Molecular Dynamics Simulations for Carbohydrate Structures)
Computational methods are becoming indispensable tools for studying the structure, dynamics, and interactions of carbohydrates.
Molecular Dynamics (MD) Simulations: MD simulations provide a "computational microscope" to visualize the behavior of molecules over time. For chitobiose, MD simulations can reveal the conformational landscape of the molecule in solution, including the flexibility of the glycosidic linkage and the orientation of the hydroxymethyl groups. Such simulations have been used to study the crystal morphology of N,N'-diacetylchitobiose, demonstrating how interactions with solvent molecules influence crystal growth. Furthermore, MD simulations of chitobiose and larger chitin (B13524) oligomers interacting with enzymes like chitinases can provide detailed insights into the binding process and the mechanism of catalysis. These computational studies complement experimental data and guide the design of new experiments.
Quantum Mechanics (QM) Studies: QM calculations offer a higher level of theory to investigate the electronic structure and energetics of molecules. For chitobiose, QM methods can be used to accurately calculate the energies of different conformations and to study the nature of the glycosidic bond. While computationally intensive, QM studies can provide benchmarks for refining the parameters used in more computationally efficient MD simulations, leading to more accurate models of carbohydrate behavior.
These computational approaches are powerful for predicting how modifications to the chitobiose structure might affect its conformation and interactions with proteins, thereby aiding in the design of novel probes and inhibitors.
Sustainable Biorefining of Chitinous Biomass for Chitobiose Production
The growing demand for chitobiose and its derivatives necessitates the development of sustainable and economically viable production methods. Biorefining of chitinous waste from the seafood industry presents a promising solution.
Enzymatic Hydrolysis of Chitin: Traditional methods for producing chitobiose involve the acid hydrolysis of chitin, a process that is often harsh, environmentally unfriendly, and difficult to control. A more sustainable approach is the use of chitinases, enzymes that specifically hydrolyze the glycosidic bonds in chitin. Researchers have identified and characterized chitinases from various sources, including bacteria and fungi, that can efficiently convert chitin into chitooligosaccharides, with chitobiose often being a major product. d-nb.infonih.gov
The process typically involves a pretreatment of the raw chitinous material (e.g., shrimp or crab shells) to make the chitin more accessible to the enzymes, followed by enzymatic hydrolysis under controlled conditions. nih.gov The yield and purity of the resulting chitobiose can be optimized by selecting the appropriate enzyme and reaction conditions. d-nb.infonih.gov
| Microorganism Source | Enzyme | Key Advantage |
| Vibrio campbellii | Endochitinase (VhChiA) | High yield and purity of chitobiose from crustacean chitins. d-nb.infonih.gov |
| Talaromyces flavus | Fungal Chitinase | Engineered variants show increased hydrolytic activity on recalcitrant chitin. |
This enzymatic approach is not only more environmentally friendly but also allows for greater control over the size of the oligosaccharides produced. The development of robust and efficient enzymatic biorefining processes is a key step towards establishing a circular bioeconomy for chitinous waste, transforming a low-value byproduct into a high-value chemical like chitobiose. d-nb.info
Q & A
Q. What methodologies are recommended for synthesizing high-purity chitobiose dihydrochloride, and how can its purity be validated?
this compound is typically synthesized via enzymatic hydrolysis of chitosan using specific chitosanases, followed by separation using cation-exchange chromatography with hydrochloric acid elution. Purity validation involves HPLC analysis (≥98% purity) and TLC for component identification. Confirmation of structure is achieved through FT-IR and ¹H NMR spectroscopy . Contradictions in purity reports (e.g., 96% vs. 99%) may arise from differences in analytical methods (e.g., TLC vs. HPLC resolution) .
Q. How should this compound be stored to maintain stability, and what solvent systems are optimal for in vitro studies?
The compound is hygroscopic and requires storage at -20°C under inert gas (e.g., argon) to prevent degradation. For solubility, it dissolves readily in water (>100 mg/mL at 25°C with sonication) but is less stable in organic solvents like DMSO. Pre-experiment solubility testing is advised to avoid precipitation .
Q. What are the key structural features of this compound, and how do they influence its biochemical interactions?
The molecule consists of two β-1,4-linked glucosamine units with protonated amine groups due to the dihydrochloride salt. This cationic nature enhances its interaction with negatively charged biomolecules, such as lipid membranes or glycosidases, which is critical for studies on enzyme inhibition or cellular uptake .
Advanced Research Questions
Q. How can this compound be used to investigate competitive inhibition of PNGase, and what structural insights support this mechanism?
Chitobiose acts as a competitive inhibitor of peptide-N-glycanase (PNGase) by binding to the active site cysteine (Cys-191 in yeast PNGase). Crystallographic studies show that the proximal GlcNAc residue forms hydrogen bonds with Lys-253 and His-218, while the distal GlcNAc stacks with Trp-251. This interaction mimics the substrate’s oligosaccharide moiety, enabling mechanistic studies of glycosidase inhibition .
Q. What experimental designs are appropriate for studying this compound’s role in lipid metabolism regulation (e.g., CD36/DGAT2 modulation)?
In vitro models (e.g., HepG2 cells with induced steatosis) can assess lipid accumulation via Oil Red O staining, paired with qPCR/Western blot to quantify CD36 (fatty acid uptake) and DGAT2 (triglyceride synthesis) expression. Dose-response studies (0.1–1 mM chitobiose) should include controls for off-target effects, such as PPAR-γ activation .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
Variability may stem from differences in oligosaccharide chain length (e.g., mixtures vs. pure dimers) or salt forms (free base vs. hydrochloride). Standardizing sourcing (e.g., ≥98% HPLC purity) and validating batch-specific activity via mass spectrometry or enzymatic assays are critical. Cross-referencing CAS numbers (115350-24-8 for hydrochloride; 577-76-4 for free base) ensures correct compound identification .
Q. What protocols are recommended for dose conversion in animal studies involving this compound?
Use body surface area (BSA) scaling for interspecies dose translation. For example, a murine dose of 50 mg/kg translates to ~4 mg/kg in humans. Pharmacokinetic parameters (e.g., half-life, renal clearance) should be preliminarily assessed via LC-MS/MS in plasma samples .
Methodological Considerations
Q. Which analytical techniques are most robust for quantifying this compound in complex biological matrices?
Reverse-phase HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) is preferred over UV due to the lack of chromophores. For structural confirmation, high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC, COSY) provide detailed glycosidic linkage analysis .
Q. How can researchers optimize enzymatic hydrolysis to produce this compound with minimal byproducts?
Use chitosanase with strict specificity for β-1,4 linkages (e.g., from Bacillus spp.) and monitor reaction progress via TLC. Terminate hydrolysis at 65–70% conversion to minimize chitotriose contamination. Post-hydrolysis, gradient elution (1.25–1.55 M HCl) on cation-exchange resins achieves >95% dimer purity .
Data Interpretation and Contradictions
Q. Why do studies report conflicting solubility profiles for this compound, and how can this be mitigated?
Discrepancies arise from variations in salt form, crystallinity, or residual moisture. Pre-drying the compound under vacuum and using freshly prepared, degassed water with sonication (30–60 min) ensures reproducibility. Dynamic light scattering (DLS) can detect aggregation in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
